N-[3-chloro-4-(2,4,5-trichlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide
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Overview
Description
N-[3-chloro-4-(2,4,5-trichlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide is a halogenated salicylanilide known for its potent anthelmintic and fasciolicide properties. This compound is used extensively in veterinary medicine to control parasitic infestations in livestock, particularly sheep and cattle .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(2,4,5-trichlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide involves several key steps:
Iodination of Salicylic Acid: Salicylic acid is iodinated using iodine in the presence of hydrogen peroxide, yielding 3,5-diiodosalicylic acid with a high yield of 95%.
Formation of Salicylic Acid Chloride: The 3,5-diiodosalicylic acid is then reacted with phosphorus trichloride (PCl3) to form salicylic acid chloride in situ.
Coupling Reaction: The salicylic acid chloride is then coupled with 3-chloro-4-(2,4,5-trichlorophenoxy)aniline to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(2,4,5-trichlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The phenolic hydroxyl group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents such as hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives.
Scientific Research Applications
N-[3-chloro-4-(2,4,5-trichlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in treating parasitic infections in humans.
Industry: Utilized in the formulation of veterinary drugs and as an additive in certain industrial processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of chitinase, an enzyme crucial for the survival of parasitic worms. By inhibiting chitinase, the compound disrupts the formation of the parasite’s exoskeleton, leading to its death .
Comparison with Similar Compounds
Similar Compounds
N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide: Another halogenated salicylanilide with similar anthelmintic properties.
2,4,5-Trichlorophenoxyacetic acid: A chlorophenoxy acetic acid herbicide used to defoliate broad-leafed plants.
Uniqueness
N-[3-chloro-4-(2,4,5-trichlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide is unique due to its dual halogenation (chlorine and iodine), which enhances its biological activity and makes it more effective against a broader range of parasites compared to other similar compounds .
Properties
Molecular Formula |
C19H9Cl4I2NO3 |
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Molecular Weight |
694.9 g/mol |
IUPAC Name |
N-[3-chloro-4-(2,4,5-trichlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide |
InChI |
InChI=1S/C19H9Cl4I2NO3/c20-11-6-14(23)17(7-12(11)21)29-16-2-1-9(5-13(16)22)26-19(28)10-3-8(24)4-15(25)18(10)27/h1-7,27H,(H,26,28) |
InChI Key |
JVWGAEPOZRZPNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)OC3=CC(=C(C=C3Cl)Cl)Cl |
Origin of Product |
United States |
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